molecular formula C7H6BrN3 B2677932 7-bromo-5-methyl-1H-benzotriazole CAS No. 1352530-58-5

7-bromo-5-methyl-1H-benzotriazole

Cat. No. B2677932
CAS RN: 1352530-58-5
M. Wt: 212.05
InChI Key: UQVLOQMHCFPRJR-UHFFFAOYSA-N
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Description

7-bromo-5-methyl-1H-benzotriazole is an organic compound . It is a derivative of benzotriazole, which is a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .


Synthesis Analysis

Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath . The preparation of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid .


Chemical Reactions Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .

Scientific Research Applications

Environmental Impact and Degradation Benzotriazoles, including 7-bromo-5-methyl-1H-benzotriazole, are recognized for their presence in aquatic environments due to their use as corrosion inhibitors in various industrial and domestic applications. Huntscha et al. (2014) explored the aerobic biological degradation mechanisms of benzotriazoles, identifying major transformation products and indicating the significance of cometabolic processes for micropollutant degradation in biological wastewater treatment (Huntscha et al., 2014).

Corrosion Inhibition The role of benzotriazole derivatives, including this compound, as corrosion inhibitors, has been extensively studied. Aramaki et al. (1991) investigated the inhibition mechanisms of benzotriazole and its derivatives for copper corrosion in sulfate solutions, demonstrating the formation of protective films on the copper surface and the varying effectiveness based on the derivative and pH levels (Aramaki et al., 1991).

Photostabilization and Environmental Persistence Chung et al. (2018) examined the environmental occurrence and unique photochemical behavior of benzotriazole and 5-methyl-1H-benzotriazole, highlighting their role in minimizing the photosensitizing ability of nitrate and dissolved organic matter (DOM) and affecting the degradation of other micro-organic pollutants in aquatic environments. This study underscores the compounds' persistence in water bodies and their potential impact on natural attenuation processes (Chung et al., 2018).

Sorption and Partitioning in Soils Hart et al. (2004) assessed the sorption of benzotriazole compounds, including this compound, from aqueous solutions to soils. Their study provides insight into the compounds' sorption behavior and environmental mobility, with findings indicating substantial sorption to soils with varying organic carbon content (Hart et al., 2004).

Antifungal Applications Khabnadideh et al. (2012) synthesized new benzimidazole, benzotriazole, and aminothiazole derivatives, including this compound, to evaluate their antifungal activity against various pathogens. Their research highlights the potential of these compounds in developing new, more efficacious antifungal drugs with novel mechanisms of action (Khabnadideh et al., 2012).

Mechanism of Action

Benzotriazole can act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Applying this property, the BTA can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .

Safety and Hazards

Benzotriazole is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes serious eye irritation .

properties

IUPAC Name

4-bromo-6-methyl-2H-benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-2-5(8)7-6(3-4)9-11-10-7/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVLOQMHCFPRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNN=C2C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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